Splenopentin
Overview
Description
Splenopentin is a fascinating and multifaceted compound derived from the spleen . It’s a peptide that has captured the attention of researchers and health enthusiasts alike . The peptide primarily may act as an immunomodulator, meaning it may play a role in regulating the immune system’s response . It exerts its effects by interacting with various immune cells, including lymphocytes, macrophages, and other natural cells .
Synthesis Analysis
Splenopentin and thymopentin are synthetic immunomodulating peptides corresponding to the region 32–34 of a splenic product called splenin (SP) and the thymic hormone thymopoietin (TP), respectively .
Molecular Structure Analysis
From a chemical perspective, splenopentin consists of five amino acids arranged in a specific sequence. The exact sequence is Glycine-Glutamine-Tyrosine-Glutamic Acid-Methionine, commonly represented as Gly-Gln-Tyr-Glu-Met .
Scientific Research Applications
1. Immunomodulation in Graft-vs-Host Reaction
Splenopentin has been found effective in the prevention of graft-vs-host reaction (GVHR) induced immunodeficiency. It significantly prevented the suppression of antibody formation and loss of spleen weight in GVHR, indicating its role in enhancing immune reactions after immune suppression (Eckert et al., 1989).
2. Acceleration of Langerhans Cell Recruitment
The pentapeptide has shown a dose-dependent increase in the number of bone marrow colonies, stimulating the recruitment of epidermal Langerhans cells in skin, which is critical in treating disorders like HIV infection where impaired Langerhans cell density can lead to secondary cutaneous infections (Gruner et al., 2004).
3. Enhancement of Natural Killer Cells
Research indicates that Splenopentin and its synthetic analogs significantly augment in vitro human natural killer (NK) cell activity, suggesting a potential role in enhancing immune responses (Rastogi et al., 1993).
4. Stimulation of IL-2 Production
Splenopentin analogs have been evaluated for their effect on interleukin-2 (IL-2) stimulation and T-cell activation, demonstrating their potential in immune system modulation (Biswas et al., 1997).
5. Regulation of HLA Class-I Gene Transcription
Splenopentin analogs can upregulate transcription of HLA class-I genes, indicating their potential in genetic regulation related to immune response (Chatterjee‐Kishore et al., 1997).
6. Cognitive Effects
It has been found to significantly increase learning capacities and memory, suggesting its potential application in cognitive disorders (Martynov et al., 1988).
7. Support in Bone Marrow Recovery
Splenopentin assists in the reconstitution of the immune response after total body irradiation and may support therapeutic effects of bone marrow recovery treatments (Eckert et al., 2009).
properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N9O9/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36)/t20-,21-,22-,23-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNRVYVCHHIJP-AQBORDMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997315 | |
Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Splenopentin | |
CAS RN |
75957-60-7 | |
Record name | Splenopentin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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